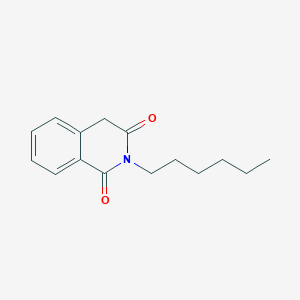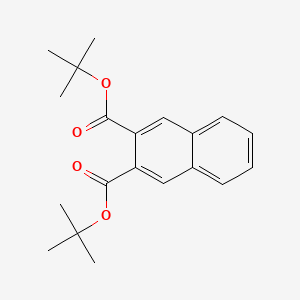
Di-tert-butyl naphthalene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C20H24O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two tert-butyl ester groups attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl naphthalene-2,3-dicarboxylate can be synthesized through esterification reactions involving naphthalene-2,3-dicarboxylic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Di-tert-butyl naphthalene-2,3-dicarbinol.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of di-tert-butyl naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The ester groups may facilitate binding to hydrophobic pockets within proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl naphthalene-1,2-dicarboxylate
- Di-tert-butyl naphthalene-2,6-dicarboxylate
- Di-tert-butyl naphthalene-1,4-dicarboxylate
Uniqueness
Di-tert-butyl naphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it particularly valuable in synthetic applications and materials science .
Eigenschaften
CAS-Nummer |
184633-80-5 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
ditert-butyl naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-11-13-9-7-8-10-14(13)12-16(15)18(22)24-20(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
FKUONLGVVPFYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


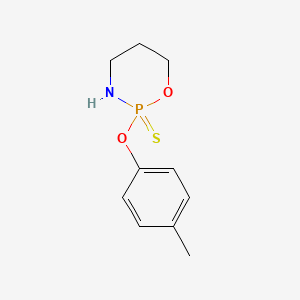
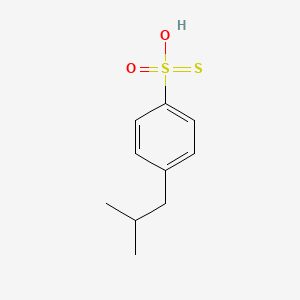
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
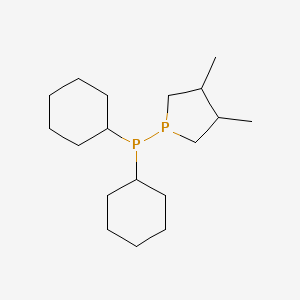
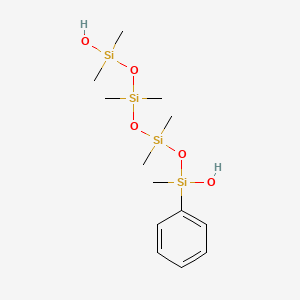
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
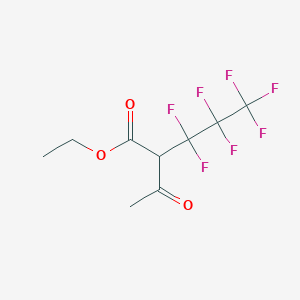
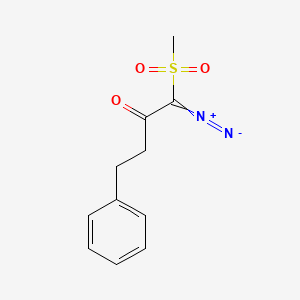
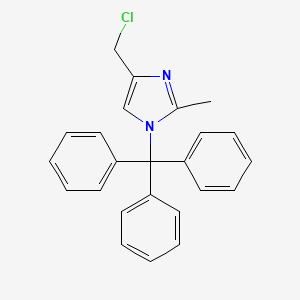
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
